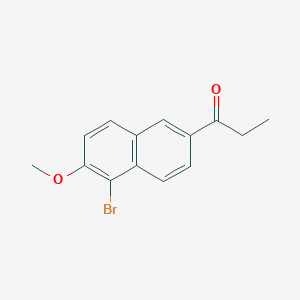

1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

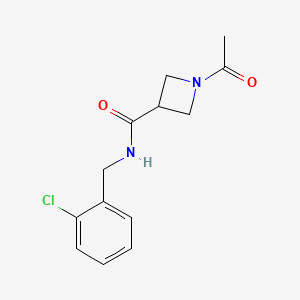

1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The presence of a bromine atom and a methoxy group on the naphthalene ring structure is indicative of its potential reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, an intermediate of naproxen, was achieved with a high yield of 96% using bromination of 2-methoxynaphthalene followed by acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% . Another related compound, (2S)-2-Brom-1-(6'-methoxy-2'-naphthyl)propan-1-one, was synthesized using acetalization, asymmetric bromination, and hydrolysis with a total yield of 94% . These methods provide insight into potential synthetic routes for 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone.

Molecular Structure Analysis

While the specific molecular structure of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is not detailed in the provided papers, related structures have been analyzed. For example, a tin(IV) complex with a related ligand was synthesized and its molecular structure was determined by single-crystal XRD, confirming the coordination polyhedron of the tin atom . This suggests that X-ray diffraction could be a valuable tool for analyzing the molecular structure of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone.

Chemical Reactions Analysis

The reactivity of similar bromo- and methoxy-substituted naphthalene compounds has been explored. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones, indicating that the bromo- and methoxy-substituted compounds can undergo nucleophilic substitution reactions . This reactivity could be relevant to the chemical reactions that 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone can be inferred from related compounds. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involved palladium-catalyzed reactions, suggesting that the compound is amenable to transition metal-catalyzed processes . Additionally, the preparation of 2-Bromo-6-methoxynaphthalene, an important intermediate for NSAIDs, highlights the importance of regioselectivity and the potential environmental impact of the synthetic methods used . These insights can guide the development of synthesis methods for 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone that are both efficient and environmentally conscious.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Synthesis of Intermediate Compounds : 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is an important intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a critical component in the preparation of similar agents like nabumetone and naproxen, under environmentally friendly conditions using dimethyl carbonate as a methylating agent (Xu & He, 2010).

Asymmetric Synthesis Approaches : Ai (1999) reported on the asymmetric synthesis of a related compound, (2S) - 2 - Brom -1 -(6' - methoxy - 2' - naphthyl)propan -1 - one, highlighting the use of chiral auxiliaries and brominating agents to achieve high yields (Ai, 1999).

Practical Synthesis Methods : Hiyama et al. (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen. This method involved catalyzed reactions and hydrolysis processes (Hiyama et al., 1990).

Computational and Chemical Studies

Computational Analysis of Derivatives : Al‐Sehemi et al. (2017) conducted a computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives, including compounds derived from 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone. This study emphasized the structure-activity relationship and molecular docking analyses (Al‐Sehemi et al., 2017).

Synthesis of Related Compounds for Drug Development : Berk et al. (2001) synthesized new compounds with structures related to 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone, assessing their anti-inflammatory activity and comparing them with naproxen (Berk et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and the precautions that need to be taken when handling it.

Zukünftige Richtungen

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.

Eigenschaften

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALTXIRVFBJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)